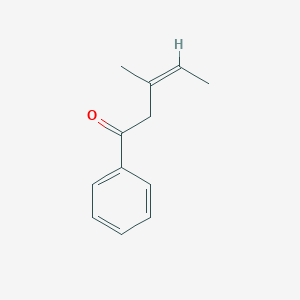
(Z)-3-Methyl-1-phenylpent-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-Methyl-1-phenylpent-3-en-1-one is an organic compound with a unique structure characterized by a phenyl group attached to a pentenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Methyl-1-phenylpent-3-en-1-one typically involves the aldol condensation of acetophenone with isobutyraldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and ensure the formation of the desired (Z)-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
(Z)-3-Methyl-1-phenylpent-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(Z)-3-Methyl-1-phenylpent-3-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.
類似化合物との比較
Similar Compounds
(E)-3-Methyl-1-phenylpent-3-en-1-one: The (E)-isomer of the compound, which has different spatial arrangement and potentially different biological activity.
3-Methyl-1-phenylbutan-1-one: A similar compound with a shorter carbon chain, which may have different chemical and biological properties.
1-Phenyl-2-butanone: Another related compound with a different carbon chain length and structure.
Uniqueness
(Z)-3-Methyl-1-phenylpent-3-en-1-one is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets. This configuration can lead to different chemical and biological properties compared to its (E)-isomer and other related compounds.
特性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
(Z)-3-methyl-1-phenylpent-3-en-1-one |
InChI |
InChI=1S/C12H14O/c1-3-10(2)9-12(13)11-7-5-4-6-8-11/h3-8H,9H2,1-2H3/b10-3- |
InChIキー |
QYNLMCLVJGVTMU-KMKOMSMNSA-N |
異性体SMILES |
C/C=C(/C)\CC(=O)C1=CC=CC=C1 |
正規SMILES |
CC=C(C)CC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


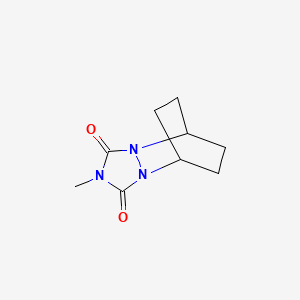
![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)


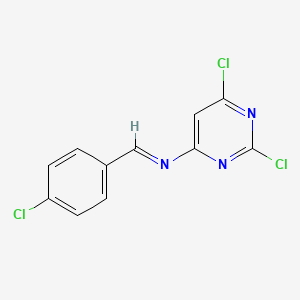
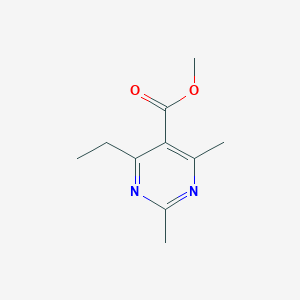
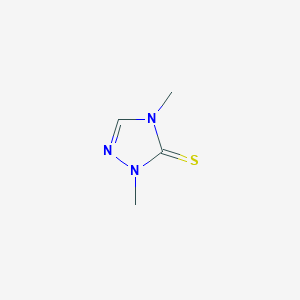

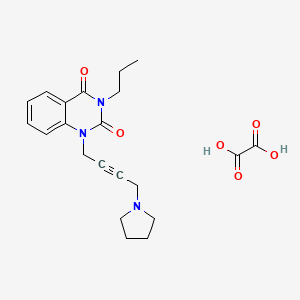

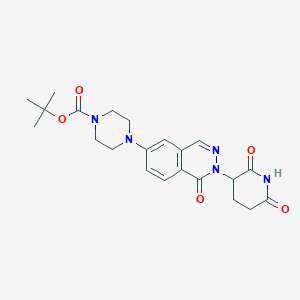
![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)
